molecular formula C5H10N2 B172282 3-tert-Butyl-3H-diazirene CAS No. 1630-93-9

3-tert-Butyl-3H-diazirene

Cat. No.: B172282
CAS No.: 1630-93-9
M. Wt: 98.15 g/mol
InChI Key: WOVHEVPDIOBBLB-UHFFFAOYSA-N
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Description

3-tert-Butyl-3H-diazirene is an organic compound characterized by a three-membered ring containing two nitrogen atoms and a tert-butyl group attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3H-diazirene typically involves the reaction of tert-butylamine with a suitable diazo compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of a diazirine intermediate, which is then converted to the desired product through a series of steps involving careful control of temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-3H-diazirene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirene ring to other nitrogen-containing compounds.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirenes.

Scientific Research Applications

3-tert-Butyl-3H-diazirene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Employed in studies involving photolabeling due to its ability to form reactive intermediates upon exposure to light.

    Medicine: Investigated for potential use in drug development and as a tool for studying biological processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-tert-Butyl-3H-diazirene exerts its effects involves the formation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    3-tert-Butyl-3H-diazirine: A closely related compound with similar structural features.

    3-tert-Butyl-3H-pyrazole: Another nitrogen-containing heterocycle with different reactivity.

    tert-Butylamine: A precursor used in the synthesis of 3-tert-Butyl-3H-diazirene.

Uniqueness: this compound is unique due to its three-membered ring structure and the presence of a tert-butyl group. This combination of features imparts distinctive reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-3H-diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2,3)4-6-7-4/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVHEVPDIOBBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572784
Record name 3-tert-Butyl-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-93-9
Record name 3-tert-Butyl-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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